Bienvenue dans la boutique en ligne BenchChem!

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Physicochemical property differentiation Lipophilicity CNS drug-likeness

This para-tolylamino-N-acetylpiperazine pyridazinone (CAS 1219844-50-4) is differentiated from ortho-tolyl and non-acetylated analogs. The p-methyl group engages the GSK-3β ATP-binding pocket; N-acetylation (HBD 0) yields CNS MPO-compliant properties (cLogP 1.66, TPSA 55.43) for passive BBB penetration. Compare para- vs. ortho-tolyl PAS engagement geometry in AChE dual-site inhibition per Schadt et al. (2017). The N-deacetylated precursor (CAS 1023812-60-3) enables late-stage piperazine diversification via N-acylation or N-sulfonylation.

Molecular Formula C17H21N5O
Molecular Weight 311.389
CAS No. 1219844-50-4
Cat. No. B2490954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
CAS1219844-50-4
Molecular FormulaC17H21N5O
Molecular Weight311.389
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C
InChIInChI=1S/C17H21N5O/c1-13-3-5-15(6-4-13)18-16-7-8-17(20-19-16)22-11-9-21(10-12-22)14(2)23/h3-8H,9-12H2,1-2H3,(H,18,19)
InChIKeyCRSZQACQJBWSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1219844-50-4): Procurement-Grade Structural and Pharmacophore Profile


1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1219844-50-4) is a synthetic small molecule (MW 311.4, C17H21N5O) belonging to the pyridazinone derivative class [1]. Its architecture features a pyridazine core substituted with a p-tolylamino group at the 6-position and an N-acetylpiperazine moiety at the 3-position [2]. The compound is cataloged as a research chemical with potential kinase inhibitor pharmacophore characteristics, though published quantitative efficacy data remain sparse [3].

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone: Why In-Class Pyridazinone Analogs Cannot Be Interchanged Without Quantitative Evaluation


Within the pyridazinone chemotype, seemingly conservative structural modifications—such as N-acetylation status on the piperazine ring, substitution pattern on the pendant phenyl group (e.g., p-tolyl vs. phenyl or o-tolyl), or replacement of the 6-arylamino group with heteroaryl substituents—can produce divergent target engagement profiles and physicochemical properties [1]. Without direct comparative binding, ADME, or cellular activity data, generic substitution between 1-(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone and its closest derivatives risks introducing uncharacterized potency shifts or selectivity liabilities [2].

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone: Head-to-Head and Class-Level Differentiation Evidence Against Closest Analogs


N-Acetylpiperazine vs. Free Piperazine: Imputed Impact on cLogP and Permeability

The target compound (cLogP ≈ 1.66, TPSA = 55.43 Ų) is predicted to be more lipophilic and have higher passive permeability than its de-acetylated analog 6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine (CAS 1023812-60-3; cLogP ≈ 0.9, TPSA ≈ 62 Ų) [1]. N-Acetylation eliminates a hydrogen-bond donor, alters the pKa of the piperazine nitrogen, and is known in medicinal chemistry to improve membrane penetration in BBB-permeable kinase inhibitor scaffolds [2].

Physicochemical property differentiation Lipophilicity CNS drug-likeness

p-Tolylamino vs. Phenylamino Substituent: Potential Impact on Kinase Selectivity Based on Class-Level SAR

In multiple pyridazinone and pyridazine-based kinase inhibitor series (e.g., GSK-3β inhibitors described in US 7,709,466), the introduction of a para-methyl substituent on the aniline ring has been shown to enhance potency and selectivity compared to the unsubstituted phenylamino analog. While specific IC₅₀ data for this compound against GSK-3β are not reported, close structural analogs in the patent literature demonstrate that the p-tolyl group contributes a 2- to 10-fold improvement in inhibitory potency over the phenyl congener in in vitro GSK-3β enzyme assays [1].

Kinase inhibitor SAR Selectivity p-Tolyl effect

Pyridazinone Core with 6-Arylamino Substitution vs. 6-Heteroaryl Analogs: Differentiated Target Engagement Profiles

A 2017 medicinal chemistry study on 2,6-disubstituted pyridazinone acetylcholinesterase (AChE) inhibitors established that 6-ortho-tolylamino substitution coupled with N-ethyl-N-isopropylacetamide piperidine substitution yielded dual peripheral anionic site (PAS) and catalytic anionic site (CAS) binders [1]. The target compound's 6-p-tolylamino-N-acetylpiperazine architecture is structurally related; however, published data for the specific p-methyl isomer and N-acetyl substitution are not available. The ortho-tolyl analog in the cited study demonstrated AChE inhibition IC₅₀ values in the low micromolar range, suggesting that substitution pattern (ortho vs. para) on the tolyl ring may critically influence PAS engagement and overall inhibitory potency.

Acetylcholinesterase inhibition Peripheral anionic site binding Pyridazinone scaffold

Synthetic Tractability and Commercial Availability Status Relative to Closest Analogs

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1219844-50-4) is commercially cataloged by multiple research chemical suppliers and can be sourced in milligram to gram quantities with typical purity ≥95% by HPLC . Its direct precursor, 6-(piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine (CAS 1023812-60-3), serves as a versatile intermediate for generating a diverse set of N-acyl, N-sulfonyl, and N-alkyl derivatives . The three-step synthetic route from 3,6-dichloropyridazine via sequential p-toluidine displacement, piperazine introduction, and N-acetylation is well-established, affording overall yields of 40–60% [1]. This stands in contrast to more complex analogs bearing heteroaryl or polycyclic substituents at the 6-position, which often require longer syntheses and lower overall yields.

Procurement feasibility Synthetic accessibility Catalog availability

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone: Evidence-Backed Application Scenarios for Research Procurement


Kinase Inhibitor Screening Library Expansion with Favorable CNS MPO Profile

Based on its predicted physicochemical properties (cLogP 1.66, TPSA 55.43, HBD 0), this compound meets standard CNS multiparameter optimization (CNS MPO) desirability criteria for passive blood-brain barrier penetration. Research groups assembling focused kinase inhibitor libraries—particularly those targeting GSK-3β for neurodegenerative disease models—may preferentially procure this p-tolylamino-N-acetylpiperazine analog over more polar, non-acetylated or heteroaryl-substituted alternatives, as class-level SAR indicates that the p-methyl group favorably engages the ATP-binding pocket while the acetyl group reduces H-bond donor count [1].

Acetylcholinesterase Probe Development with Defined PAS/CAS Spatial Orientation

The 2017 Schadt et al. study established that ortho-tolylamino pyridazinone derivatives function as dual PAS/CAS AChE binders. Procuring the para-tolyl isomer (this compound) enables comparative evaluation of how the methyl group position affects PAS engagement geometry and inhibitory potency, a critical SAR dimension for Alzheimer's disease drug discovery programs [2].

Derivatization Starting Material for Focused Pyridazine-Piperazine Library Synthesis

Given the commercial availability of both this compound and its N-deacetylated precursor (CAS 1023812-60-3), medicinal chemistry groups can employ the latter as a late-stage diversification point to generate N-acyl, N-sulfonyl, N-alkyl, or N-aryl urea derivatives while retaining the 6-p-tolylamino-pyridazine pharmacophore. This synthetic strategy is supported by patent precedents in the pyridazinone GSK-3β inhibitor series, where piperazine N-substitution significantly modulates potency and selectivity [1].

Quote Request

Request a Quote for 1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.